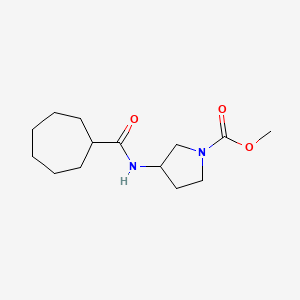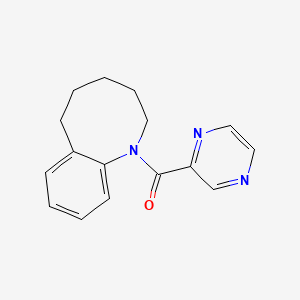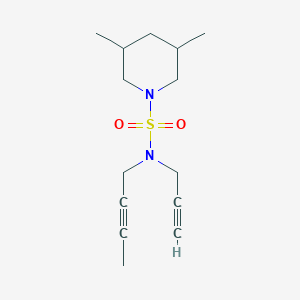
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was first discovered in 2004 and has since been extensively studied for its potential use in cancer therapy. PD-0332991 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
作用機序
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide works by selectively inhibiting the activity of CDK4 and CDK6, which are involved in cell cycle regulation. These kinases are required for the progression of cells from the G1 phase to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide can prevent cancer cells from entering the S phase and dividing. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and glioblastoma. N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has also been shown to induce cell cycle arrest in cancer cells, leading to cell death. In addition, N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has been shown to have anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that are required for tumor growth.
実験室実験の利点と制限
One advantage of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide is that it has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer. This means that it has the potential to be an effective cancer therapy. However, one limitation of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide is that it has a relatively low overall yield of around 10%, which means that it may be difficult to produce large quantities of the compound for use in clinical trials.
将来の方向性
There are several future directions for research on N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide. One area of research is to investigate the potential use of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is to investigate the potential use of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer. Finally, research could be conducted to investigate the potential use of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide as a preventive therapy for cancer, particularly in individuals with a high risk of developing certain types of cancer.
合成法
The synthesis of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide involves several steps, starting with the reaction of 3,5-dimethylpiperidine with propargyl bromide to form N-prop-2-ynyl-3,5-dimethylpiperidine. This intermediate is then reacted with N-but-2-ynylsulfonamide to form N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide. The overall yield of this synthesis is around 10%.
科学的研究の応用
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma. N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide works by inhibiting CDK4 and CDK6, which are involved in cell cycle regulation. By inhibiting these kinases, N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide can prevent cancer cells from dividing and multiplying.
特性
IUPAC Name |
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-5-7-9-15(8-6-2)19(17,18)16-11-13(3)10-14(4)12-16/h2,13-14H,8-12H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKGZGVEQXCVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)S(=O)(=O)N1CC(CC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

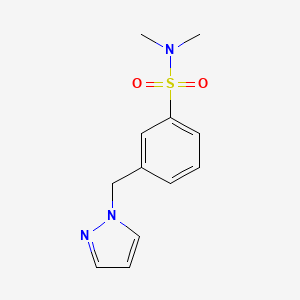

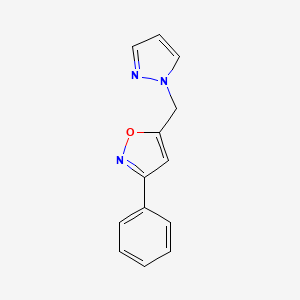
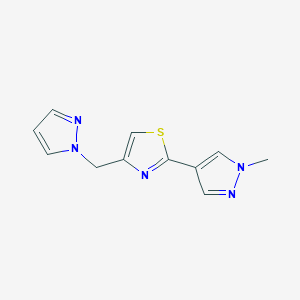
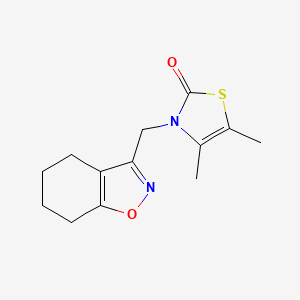
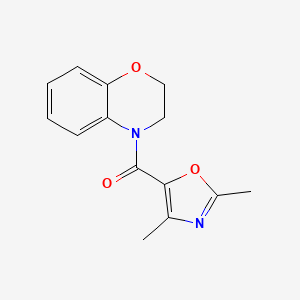
![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)
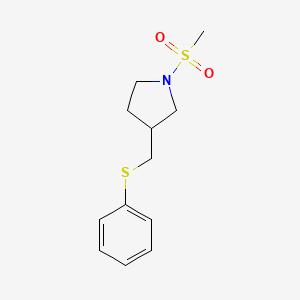
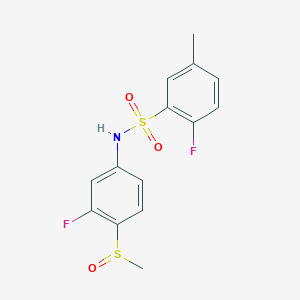
![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)
![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)
